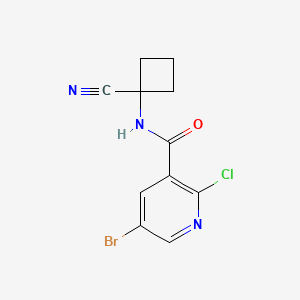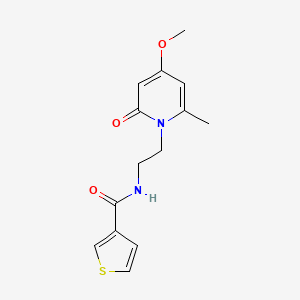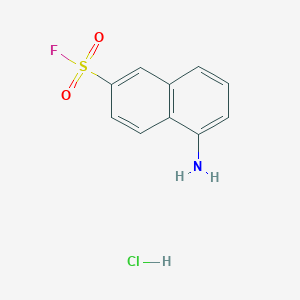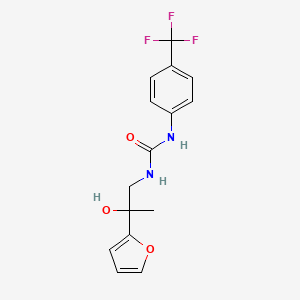![molecular formula C18H20N2O2S B2861087 N'-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide CAS No. 2415526-01-9](/img/structure/B2861087.png)
N'-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Mécanisme D'action
N-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide inhibits N'-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide by binding to the active site of the enzyme. This binding prevents the removal of acetyl groups from histones, leading to an increase in histone acetylation. The increased acetylation of histones leads to the activation of gene expression, which can result in various cellular responses.
Biochemical and Physiological Effects
The inhibition of this compound by N-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation. In non-cancer cells, it has been shown to promote cell differentiation and protect against neurodegeneration. The effects of this compound are dependent on the specific cell type and the HDAC isoform that is inhibited.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a potent and selective inhibitor of N'-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide, which makes it a useful tool for investigating the role of these enzymes in cellular processes. However, the use of this compound in lab experiments has some limitations. One limitation is that it can have off-target effects, which can complicate data interpretation. Another limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of N-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide in scientific research. One direction is to investigate the role of N'-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide in different disease states, such as neurodegeneration and inflammation. Another direction is to develop more potent and selective HDAC inhibitors that can be used as therapeutics for cancer and other diseases. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide involves several steps. The starting material is 3,4-dimethylbenzene, which is reacted with cyclopropylmethylamine to form the intermediate compound. This intermediate is then reacted with thiophene-3-carboxylic acid to form the final product, N-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is widely used in scientific research due to its ability to inhibit N'-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide. This compound are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of this compound by N-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide leads to an increase in acetylation of histones, which results in the activation of gene expression. This compound has been used in various studies to investigate the role of this compound in different cellular processes, such as cell differentiation, apoptosis, and cancer progression.
Propriétés
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-3-4-15(9-13(12)2)20-17(22)16(21)19-11-18(6-7-18)14-5-8-23-10-14/h3-5,8-10H,6-7,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYORDDUZUNUDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B2861005.png)
![2-[4-Chloro-1-(methylethyl)pyrazol-3-yl]acetic acid](/img/structure/B2861008.png)
![[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2861014.png)
![3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2861015.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2861016.png)



![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2861021.png)
![N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonohydrazide](/img/structure/B2861022.png)

![6-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2861024.png)
